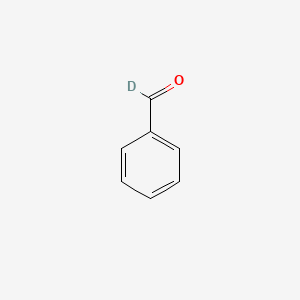
(2-Aminophenyl)-(4-tert-butylphenyl)methanone
Vue d'ensemble
Description
(2-Aminophenyl)-(4-tert-butylphenyl)methanone is an organic compound that features a methanone group flanked by a 2-amino-phenyl group and a 4-tert-butyl-phenyl group
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminophenyl derivatives, have been shown to exhibit inhibitory activity against bcr-abl and hdac1 . These targets play crucial roles in cell proliferation and gene expression, respectively .
Mode of Action
Based on its structural similarity to 2-aminophenyl derivatives, it may interact with its targets (like bcr-abl and hdac1) to inhibit their activity . This inhibition could lead to changes in cellular processes such as cell proliferation and gene expression .
Biochemical Pathways
Compounds with similar structures have been associated with several key metabolic pathways, including phenylalanine, tyrosine and tryptophan biosynthesis, valine, leucine and isoleucine biosynthesis, glyoxylate and dicarboxylate metabolism, and tyrosine metabolism .
Pharmacokinetics
Compounds with similar structures, such as 2-aminophenol, have been described as having slight hydrophilic character, which could influence their absorption and distribution .
Result of Action
Compounds with similar structures have shown potent antiproliferative activities against various cancer cell lines . This suggests that (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone could potentially have similar effects.
Action Environment
It’s worth noting that the synthesis of similar compounds has been discussed in the context of environmental concerns, emphasizing the need for more environmentally friendly and sustainable methodologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-(4-tert-butylphenyl)methanone typically involves the reaction of 2-aminoacetophenone with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Aminophenyl)-(4-tert-butylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Aminophenyl)-(4-tert-butylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole-based compounds: Display significant pharmacological potential with antibacterial, antifungal, and anti-inflammatory activities.
Quinazoline derivatives: Noteworthy for their diverse physiological significance and pharmacological activities.
Uniqueness: (2-Aminophenyl)-(4-tert-butylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(2-aminophenyl)-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPPSHWUMMVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450557 | |
| Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461694-82-6 | |
| Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)











